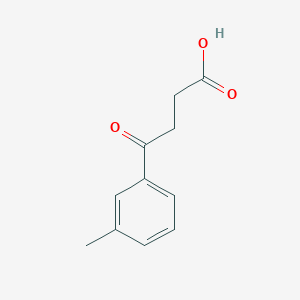

4-(3-Methylphenyl)-4-oxobutyric acid

Description

The exact mass of the compound 4-(3-Methylphenyl)-4-oxobutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Methylphenyl)-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylphenyl)-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHPMZMVALJALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374984 | |

| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59618-44-9 | |

| Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59618-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties, Structure, and Synthetic Applications

Abstract

This technical guide provides a comprehensive analysis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a pivotal intermediate in modern pharmaceutical synthesis. While the initial inquiry referenced CAS number 59618-44-9, extensive analysis has determined that the compound of interest, based on its functional role and properties, is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, correctly identified by CAS Number 73963-42-5 . This document delineates the molecular identity, structural features, core physicochemical properties, and detailed synthetic methodologies. Furthermore, it provides an in-depth exploration of its critical application as a key building block in the synthesis of the cardiovascular drug Cilostazol, complete with a detailed reaction protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important compound.

Introduction and Identification

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound whose significance is almost exclusively tied to its role in the pharmaceutical industry. Its molecular architecture, featuring a stable, nitrogen-rich tetrazole ring, a flexible cyclohexyl group, and a reactive chlorobutyl side chain, makes it an ideal and highly valued precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1]

Its most critical application is serving as a key intermediate in the multi-step synthesis of Cilostazol.[1][2] Cilostazol is a quinolinone-derivative medication that acts as a phosphodiesterase III inhibitor, exhibiting antithrombotic and vasodilatory effects. It is primarily prescribed to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[2] The reliable and high-purity synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is therefore a cornerstone of the Cilostazol manufacturing process.

Chemical Identity

| Identifier | Value |

| CAS Number | 73963-42-5[1] |

| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole[3] |

| Molecular Formula | C₁₁H₁₉ClN₄[1] |

| Synonyms | 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole, Cilostazol Impurity 1[4][5][6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is essential for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Weight | 242.75 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 49-54 °C | [2][7] |

| Boiling Point (Predicted) | 425.2 ± 24.0 °C at 760 mmHg | [8] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [8] |

| Solubility | Generally soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2][9] |

| pKa (Predicted) | 1.23 ± 0.10 | [2] |

| Storage | Store in a cool, dry place (2-8°C), sealed from moisture and light. | [8][10] |

Molecular Structure and Spectroscopic Confirmation

The unambiguous confirmation of the molecular structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is the foundation of its use in pharmaceutical manufacturing. This is achieved through a combination of spectroscopic techniques.

Caption: Chemical structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): In a typical spectrum recorded in CDCl₃, one would expect to see distinct signals corresponding to the different proton environments.[9]

-

δ 3.4–3.6 ppm: A triplet assigned to the methylene protons adjacent to the chlorine atom (-CH₂Cl). The triplet multiplicity arises from coupling with the adjacent methylene group.[9]

-

δ 1.2–2.0 ppm: A series of complex, overlapping multiplets corresponding to the protons of the cyclohexyl ring and the remaining methylene groups of the butyl chain.[9]

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides a count of the unique carbon environments.

-

One would expect to see signals for the four distinct carbons of the chlorobutyl chain, the carbons of the cyclohexyl ring (some may be equivalent depending on conformational dynamics), and a significantly downfield signal for the carbon atom within the tetrazole ring.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by absorptions corresponding to its key structural features.

-

2850-3000 cm⁻¹: This region will show strong absorption bands due to the C-H stretching vibrations of the aliphatic sp³ hybridized carbons in the cyclohexyl and chlorobutyl moieties.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 242.75).[9]

-

Isotopic Pattern: A definitive feature is the presence of a characteristic M+2 peak at m/z ≈ 244. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this M+2 peak will have an intensity of about one-third of the main molecular ion peak. This pattern is a clear indicator of a molecule containing a single chlorine atom.[9]

Synthesis Methodologies

Several synthetic routes to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole have been reported, generally involving the formation of the tetrazole ring from a nitrile or an amide precursor. The choice of methodology in an industrial setting is driven by factors such as yield, purity, safety (especially concerning the use of azides), and cost-effectiveness.

Caption: General two-step synthesis workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Experimental Protocol: Two-Step Synthesis from 5-Chlorovaleronitrile

This common and scalable method involves the initial formation of an amide followed by cyclization to the tetrazole. The use of trimethylsilyl azide (TMSN₃) or hydrazoic acid is a critical step that requires stringent safety protocols.

Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide

-

Reaction Setup: In a suitable reaction vessel, add concentrated sulfuric acid and cool the vessel to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add a pre-mixed solution of 5-chlorovaleronitrile and cyclohexanol (molar ratio of approximately 1:1.1) to the cooled sulfuric acid, ensuring the temperature is maintained between 5-50 °C. The rationale for slow addition is to control the exothermic reaction.

-

Reaction: Stir the mixture for 1-5 hours at a controlled temperature (e.g., 25-30 °C). Monitor the reaction progress by a suitable technique like Gas Chromatography (GC) until the starting nitrile is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product. Extract the aqueous mixture with an organic solvent (e.g., methyl isobutyl ketone).

-

Purification: Wash the combined organic layers with an aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-chloro-N-cyclohexyl valeramide. Recrystallization from a solvent like petroleum ether can be performed for further purification.

Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

-

Reaction Setup: Dissolve the 5-chloro-N-cyclohexyl valeramide from Step 1 in a dry, inert solvent such as toluene in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen). Cool the solution to 0-5 °C.

-

Iminoyl Chloride Formation: Add phosphorus pentachloride (PCl₅) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The PCl₅ activates the amide for the subsequent cyclization. After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 2-3 hours until a clear solution is formed.

-

Cyclization: Cool the mixture again and add the azide source. This can be trimethylsilyl azide (TMSN₃) or a solution of hydrazoic acid in benzene. This step is highly hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.

-

Reaction: Heat the reaction mixture (e.g., to 50 °C) and stir for several hours (e.g., 6-16 hours). Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the intermediate is consumed.

-

Work-up: After cooling, carefully quench the reaction by pouring it into cold water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic phase, filter, and remove the solvent under vacuum. The resulting crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a white crystalline solid.[11]

Application in Cilostazol Synthesis

The primary utility of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole lies in its role as an alkylating agent in the final step of Cilostazol synthesis. The terminal chlorine on the butyl chain is a good leaving group, making it susceptible to nucleophilic substitution by the phenoxide of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Caption: Reaction pathway for the synthesis of Cilostazol.

Experimental Protocol: Synthesis of Cilostazol

This procedure describes the etherification reaction to form the final API.

-

Reaction Setup: To a suitable reactor, charge 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (typically in a slight molar excess, e.g., 1.1 equivalents), a base such as potassium carbonate, and a solvent like aqueous ethanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours). The base deprotonates the hydroxyl group of the quinolinone, forming a phenoxide which then acts as the nucleophile, attacking the carbon bearing the chlorine atom on the tetrazole intermediate.

-

Monitoring: Track the reaction's completion using HPLC.

-

Work-up and Isolation: Upon completion, add water to the reaction mixture and stir at reflux for a short period. Allow the layers to separate. The organic phase, containing the product, is cooled to induce crystallization.

-

Purification: Filter the resulting solid, wash with a solvent such as cold ethanol, and dry under reduced pressure at an elevated temperature (e.g., 85 °C) to yield high-purity Cilostazol.

Quality Control and Analytical Methods

Ensuring the purity of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is paramount, as any unreacted starting material or side products can carry through to the final API. The primary analytical technique for quality control is HPLC. Furthermore, because the molecule contains a primary alkyl chloride, it is considered a potential genotoxic impurity (PGI) and must be strictly controlled in the final Cilostazol drug substance.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of acetonitrile and water (often with a formic acid modifier), is employed for purity assessment and quantification.[9]

-

HPLC-Mass Spectrometry (HPLC-MS): For the detection of trace amounts of this intermediate in the final API, a more sensitive HPLC-MS method is required. Using an electrospray ionization (ESI) source in positive ion mode allows for highly specific and sensitive quantification to ensure levels are below the threshold of toxicological concern (TTC).[9]

Conclusion

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) is a compound of significant industrial importance, acting as an indispensable intermediate in the synthesis of Cilostazol. Its specific molecular structure allows for reliable and high-yield conversion to the final drug product. A deep understanding of its physicochemical properties, coupled with robust and well-controlled synthetic and analytical methods, is fundamental to the efficient and safe production of this life-improving medication. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this key pharmaceutical building block.

References

-

PrepChem.com. (n.d.). Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]

-

PharmaCompass. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole Drug Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]

-

Inoue, T., et al. (1988). Physico-chemical properties and stability of cilostazol. Iyakuhin Kenkyu, 19(4), 724-33. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. Retrieved from [Link]

-

Zheng, J., et al. (2009). Synthesis of Related Substances of Cilostazol. HETEROCYCLES, 78(1), 189-192. Retrieved from [Link]

-

Sayan Pharma. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1,2,3,4-tetrazole. Retrieved from [Link]

-

LookChem. (n.d.). 5-(4-Chlorobutyl)-1- cyclohexyl-1H-tetrazol CAS NO.73963-42-5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 73963-42-5 | Product Name : 5-(4-Chlorobutyl)-1-cyclohexyltetrazole. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. Retrieved from [Link]

Sources

- 1. sayanpharma.com [sayanpharma.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. clearsynth.com [clearsynth.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 5-(4-Chlorobutyl)-1- cyclohexyl-1H-tetrazol, CasNo.73963-42-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

"4-(m-tolyl)-4-oxobutanoic acid chemical characteristics"

An In-depth Technical Guide to the Chemical Characteristics of 4-(m-Tolyl)-4-oxobutanoic Acid and its Isomers

Abstract

This technical guide provides a comprehensive examination of the chemical characteristics, synthesis, and analysis of 4-(tolyl)-4-oxobutanoic acids. These molecules, featuring a bifunctional keto-acid scaffold, are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic systems of pharmaceutical interest. While specific experimental data for the meta-substituted isomer, 4-(m-tolyl)-4-oxobutanoic acid, is sparse in published literature, this guide will leverage the extensive data available for the isomeric 4-(p-tolyl)-4-oxobutanoic acid as a primary exemplar. Through this lens, we will explore the foundational principles of its synthesis via Friedel-Crafts acylation, detail its structural characterization through modern spectroscopic techniques, outline protocols for purity assessment, and discuss the known biological activities of this compound class. The principles and methodologies discussed herein are directly applicable to the study and utilization of all three positional isomers (ortho, meta, para), providing researchers, chemists, and drug development professionals with a robust framework for their work.

Nomenclature, Structure, and Physicochemical Properties

The compound of interest belongs to a class of aromatic keto-acids. The core structure consists of a butanoic acid chain where the C4 position is substituted with a ketone, which in turn is attached to a tolyl (methylphenyl) group. The position of the methyl group on the phenyl ring dictates the specific isomer:

-

4-(p-tolyl)-4-oxobutanoic acid (para-isomer, 4-(4-methylphenyl)-4-oxobutanoic acid)

-

4-(m-tolyl)-4-oxobutanoic acid (meta-isomer, 4-(3-methylphenyl)-4-oxobutanoic acid)

-

4-(o-tolyl)-4-oxobutanoic acid (ortho-isomer, 4-(2-methylphenyl)-4-oxobutanoic acid)

The most commonly synthesized and best-characterized isomer is the para form, whose properties are summarized below.

Table 1: Physicochemical Properties of 4-(p-tolyl)-4-oxobutanoic acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4619-20-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1] |

| IUPAC Name | 4-(4-methylphenyl)-4-oxobutanoic acid | [1] |

| Appearance | White to light brown crystalline powder | [2][3] |

| Melting Point | 127-130 °C | [3][4] |

| Water Solubility | Insoluble | [2][3] |

| pKa (Predicted) | 4.57 ± 0.17 |[3] |

Synthesis via Friedel-Crafts Acylation

The most prevalent and industrially scalable method for synthesizing 4-(tolyl)-4-oxobutanoic acids is the Friedel-Crafts acylation of toluene with succinic anhydride.[2][5] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and facilitating its opening to generate the acylium ion intermediate.[6][7] This electrophile is then attacked by the nucleophilic π-electron system of the toluene ring. A subsequent deprotonation step restores aromaticity and yields the final product.[6]

Causality of Experimental Choices:

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, reacts violently with water. Any moisture present will deactivate the catalyst, halting the reaction. Therefore, the use of anhydrous solvents and reagents is critical for success.[7]

-

Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms complexes with both the succinic anhydride reactant and the resulting aryl ketone product, temporarily deactivating it.[8] Molar ratios of AlCl₃ to biphenyl between 2.0 and 3.0 have been reported for similar reactions.[9]

-

Regioselectivity: Toluene's methyl group is an activating, ortho, para-directing group. The acylation reaction, therefore, does not yield the meta-isomer in significant quantities. The major product is the para-isomer, 4-(p-tolyl)-4-oxobutanoic acid, due to the steric hindrance at the ortho position from the methyl group.[7] Synthesis of the meta-isomer would necessitate a different starting material, such as m-xylene followed by selective oxidation, or a more complex multi-step pathway.

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation of toluene.

Detailed Experimental Protocol: Synthesis of 4-(p-tolyl)-4-oxobutanoic acid

This protocol is adapted from established procedures for Friedel-Crafts acylation.[5]

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (2.2 molar equivalents) and a suitable anhydrous solvent like dichloromethane or chlorobenzene.[5][9] Begin stirring to create a suspension.

-

Succinic Anhydride Addition: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in the anhydrous solvent. Transfer this solution to the dropping funnel and add it slowly to the stirred AlCl₃ suspension. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

-

Toluene Addition: After the initial exotherm subsides, add toluene (1.05 molar equivalents) dropwise to the reaction mixture via the dropping funnel.

-

Reaction: Heat the mixture to reflux (approx. 40°C for dichloromethane) and monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.

-

Workup and Isolation:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with the solvent (e.g., dichloromethane).

-

Combine the organic layers and wash them sequentially with water and then a saturated sodium bicarbonate solution to extract the acidic product as its sodium salt.

-

Separate the aqueous bicarbonate layer and acidify it with concentrated HCl until the product precipitates out of the solution (confirm with pH paper).

-

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Diagram: Experimental Synthesis Workflow

Caption: Workflow for the synthesis of 4-(p-tolyl)-4-oxobutanoic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[10]

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.

-

Aromatic Protons (-ArH):

-

p-isomer: The C₂ symmetry results in a characteristic AA'BB' system, appearing as two distinct doublets in the range of 7.2-8.0 ppm, each integrating to 2H.

-

m-isomer (Predicted): The lower symmetry would result in four distinct signals in the aromatic region. We would expect to see a singlet, a triplet, and two doublets, each integrating to 1H.

-

-

Aliphatic Protons (-CH₂-CH₂-): Two triplets in the range of 2.7-3.4 ppm, each integrating to 2H. The triplet adjacent to the ketone (C3) will be further downfield than the triplet adjacent to the carboxylic acid (C2) due to the ketone's deshielding effect.

-

Methyl Proton (-CH₃): A sharp singlet around 2.4 ppm, integrating to 3H.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons (C=O): Two signals in the downfield region. The ketone carbonyl typically appears around 195-200 ppm, while the carboxylic acid carbonyl is further downfield, around 175-180 ppm.

-

Aromatic Carbons: Four distinct signals for the para-isomer and six for the meta-isomer in the 125-145 ppm range.

-

Aliphatic Carbons (-CH₂-): Two signals in the 28-35 ppm range.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Ketone & Carboxylic Acid): Two strong, sharp absorptions are expected. The aromatic ketone carbonyl stretch typically appears around 1680-1690 cm⁻¹. The carboxylic acid carbonyl stretch appears at a higher frequency, around 1700-1720 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (192.21 for C₁₁H₁₂O₃).

-

Key Fragmentation: A prominent peak is expected at m/z = 119, corresponding to the [CH₃-C₆H₄-CO]⁺ fragment (the tolyl-acylium ion), which is a characteristic fragmentation pattern for this class of compounds.[1]

Analytical Methods for Purity Assessment

Ensuring the purity of synthetic intermediates is paramount. A multi-technique approach is recommended for a robust assessment.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the main component and detecting non-volatile impurities.[11]

Example HPLC Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[11]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric or formic acid) and a polar organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 95:5 water:acetonitrile.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection Wavelength: 210 nm or a more specific wavelength based on the UV-Vis spectrum of the compound.[11]

-

Sample Preparation: Prepare a solution of the synthesized sample at approximately 1 mg/mL in the mobile phase.

-

Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is effective for identifying volatile impurities. Due to the low volatility and high polarity of carboxylic acids, derivatization is often required to convert the analyte into a more volatile form (e.g., by esterification).[12]

Potential Applications and Biological Activity

4-Oxo-4-arylbutanoic acids are versatile precursors in medicinal chemistry. Their bifunctional nature allows for the synthesis of a wide range of heterocyclic compounds.

-

Heterocycle Synthesis: They are key starting materials for nitrogen-containing heterocycles like pyridazinones and pyrroloimidazolones, which are core structures in many biologically active compounds.[13]

-

Anti-inflammatory Agents: The related compound Fenbufen, 4-(4-biphenylyl)-4-oxo-butanoic acid, is a known non-steroidal anti-inflammatory and analgesic agent.[9] This suggests that the tolyl analogue could be a scaffold for similar activities.

-

Antimicrobial Activity: Derivatives of 4-oxo-2-alkenoic fatty acids have demonstrated bactericidal and fungicidal activity.[14] Furthermore, related 4-oxo-4-phenyl-but-2-enoates have been shown to inhibit an enzyme in the bacterial menaquinone biosynthesis pathway, showing activity against MRSA.[15]

-

S1P₁ Receptor Agonists: Complex derivatives of 4-oxobutanoic acids have been identified as potent and selective S1P₁ receptor agonists, which have utility in treating autoimmune diseases.[16]

Safety and Handling

Based on data for the para-isomer and related compounds, 4-(m-tolyl)-4-oxobutanoic acid should be handled as a hazardous chemical.

-

GHS Classification: The substance is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[17][18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

References

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]

-

PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid. [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. [Link]

-

ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]

-

ChemBK. 4-OXO-4-P-TOLYLBUTANOIC ACID. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Lu, Y., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. ACS Infectious Diseases, 2(5), 329-340. [Link]

-

SynZeal. Sacubitril Impurity 40 Safety Data Sheet. [Link]

-

NIST. 4-(para-Tolyl)-butyric acid. [Link]

-

PubChem. 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid. [Link]

-

PubChem. 2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid. [Link]

-

Steglich, W., et al. (2025). Unusual Bioactive 4-Oxo-2-alkenoic Fatty Acids from Hygrophorus eburneus. [Link]

- Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

mzCloud. 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. [Link]

-

AOCS. NMR. [Link]

-

Carrera-Pacheco, S.E., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4368. [Link]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Kos, J., et al. (2013). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 18(7), 8031-8051. [Link]

-

CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]

-

MDPI. Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. scribd.com [scribd.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 10. aocs.org [aocs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Starting Materials for 4-(3-Methylphenyl)-4-oxobutyric Acid Synthesis

Executive Summary: The Regiochemical Challenge

4-(3-Methylphenyl)-4-oxobutyric acid is a ketoacid of interest in the development of various organic compounds. Its synthesis, while seemingly straightforward, presents a critical regiochemical challenge that dictates the selection of all starting materials. The position of the methyl group on the phenyl ring (position 3, or meta) is electronically disfavored in the most common synthetic route for this class of molecules: the Friedel-Crafts acylation.

A direct Friedel-Crafts acylation of toluene with succinic anhydride, the most economically viable starting materials for analogous compounds, overwhelmingly yields the 4-methyl (para) isomer due to the ortho-, para-directing nature of the methyl group.[1] This guide will first detail the established Friedel-Crafts procedure for the synthesis of the analogous para isomer, 4-(4-methylphenyl)-4-oxobutanoic acid, to illustrate the core principles and starting materials. Subsequently, it will present technically sound, alternative pathways and the requisite starting materials for the targeted synthesis of the meta isomer, 4-(3-Methylphenyl)-4-oxobutyric acid.

The Archetypal Synthesis: Friedel-Crafts Acylation for the 4-Methyl Isomer

The Friedel-Crafts acylation is a robust and scalable method for producing 4-aryl-4-oxobutanoic acids. The synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid serves as a perfect model for the reaction class.[2][3]

Core Starting Materials

-

Aromatic Substrate: Toluene (C₇H₈)

-

Role: Provides the electron-rich aromatic ring that undergoes electrophilic substitution. The methyl group activates the ring, facilitating the reaction.

-

Causality: Toluene is selected for its low cost, high availability, and the activating, ortho-, para-directing effect of its methyl group. However, steric hindrance makes the para-position the major site of acylation.[1][4]

-

-

Acylating Agent: Succinic Anhydride (C₄H₄O₃)

-

Role: The source of the four-carbon chain containing the keto and carboxylic acid functionalities.

-

Causality: As a cyclic anhydride, it is less volatile and easier to handle than the corresponding acyl chloride. It readily opens upon reaction to form the desired ketoacid structure.[5]

-

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

-

Role: A strong Lewis acid that coordinates with the succinic anhydride to generate a highly electrophilic acylium ion, the key intermediate for the aromatic substitution.[6][7]

-

Causality: A stoichiometric amount (or slight excess) of AlCl₃ is required. Unlike a truly catalytic process, the AlCl₃ complexes with the carbonyl oxygen of the ketone product, rendering it inactive.[7] This complex must be hydrolyzed during the workup step to liberate the final product.[5][7]

-

Reaction Mechanism & Workflow

The reaction proceeds via a classic electrophilic aromatic substitution.[6][8] The AlCl₃ catalyst activates the succinic anhydride, which is then attacked by the π-electron system of the toluene ring to form a resonance-stabilized intermediate (sigma complex). Aromaticity is restored by the loss of a proton.[5]

Caption: General experimental workflow for Friedel-Crafts acylation.

Illustrative Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid

This protocol is adapted from established laboratory procedures and is for informational purposes only.[9][10]

-

Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (e.g., 2.2 equivalents) and an anhydrous solvent like dichloromethane.

-

Activation: In the addition funnel, dissolve succinic anhydride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension. The reaction is exothermic and should be controlled with an ice bath.

-

Acylation: Once the initial exotherm subsides, add toluene (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: After cooling, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional dichloromethane.

-

Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product. Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl until the product precipitates.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 4-(4-methylphenyl)-4-oxobutanoic acid.

Synthetic Strategies for the 3-Methyl Isomer

To synthesize 4-(3-Methylphenyl)-4-oxobutyric acid, the starting materials must be chosen to overcome the electronic directing effects observed with toluene. Two plausible routes are outlined below.

Route 1: Grignard Reaction

This route utilizes an organometallic reagent to form the key carbon-carbon bond, offering precise regiochemical control.

-

Core Starting Materials:

-

3-Bromotoluene (C₇H₇Br): The precursor to the Grignard reagent. The bromine at the meta-position ensures the final product's regiochemistry.

-

Magnesium Turnings (Mg): Reacts with 3-bromotoluene in an anhydrous ether solvent to form the Grignard reagent, 3-methylphenylmagnesium bromide.[11]

-

Succinic Anhydride (C₄H₄O₃): The electrophile that is attacked by the nucleophilic Grignard reagent.[12]

-

Caption: Logical flow for the Grignard synthesis route.

Causality of Experimental Choices: The Grignard reagent is a powerful nucleophile and a strong base, necessitating strictly anhydrous (water-free) conditions to prevent it from being quenched.[11][13] The reaction with succinic anhydride followed by acidic workup opens the anhydride ring and protonates the resulting carboxylate to yield the final ketoacid.

Route 2: Willgerodt-Kindler Reaction

This pathway begins with a pre-functionalized aromatic ketone and rearranges the side chain.

-

Core Starting Materials:

-

3-Methylacetophenone (C₉H₁₀O): This starting material already contains the required 3-methylphenyl group and a carbonyl group that can be elaborated.

-

Sulfur (S): A key reagent in the reaction.

-

A secondary amine (e.g., Morpholine): Acts as both a reactant and a solvent.

-

The Willgerodt-Kindler reaction converts an aryl alkyl ketone into a thioamide.[14][15] The initial product, a thioamide, can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This reaction effectively oxidizes the terminal methyl group of the ketone's side chain while migrating the carbonyl functionality.[14][16]

Starting Material Selection Guide

The choice of starting materials is dictated by the desired final isomer, cost, and procedural complexity.

| Starting Material | Role in Synthesis | Typical Suppliers | Cost & Availability | Key Safety Considerations |

| Toluene | Aromatic Substrate (para-isomer) | Major chemical suppliers | Low cost, high volume | Flammable liquid, inhalation hazard. |

| Succinic Anhydride | Acylating Agent | Major chemical suppliers | Low cost, widely available | Corrosive, causes skin and eye irritation. |

| Aluminum Chloride | Friedel-Crafts Catalyst | Major chemical suppliers | Moderate cost, standard reagent | Reacts violently with water, corrosive, handle in fume hood. |

| 3-Bromotoluene | Grignard Precursor (meta-isomer) | Specialty chemical suppliers | Higher cost than toluene | Irritant, toxic. |

| Magnesium Turnings | Grignard Reagent Formation | Major chemical suppliers | Low cost | Flammable solid. |

| 3-Methylacetophenone | Willgerodt-Kindler Substrate (meta-isomer) | Specialty chemical suppliers | Higher cost than toluene | Combustible liquid, irritant. |

Conclusion

The synthesis of 4-(3-Methylphenyl)-4-oxobutyric acid requires a deliberate departure from the standard Friedel-Crafts acylation of toluene, which is a textbook method for the analogous 4-methyl isomer. The regiochemical control necessary to produce the meta isomer mandates the use of alternative starting materials. Strategies employing Grignard reagents, such as 3-methylphenylmagnesium bromide derived from 3-bromotoluene, or rearrangement reactions starting from 3-methylacetophenone, provide viable, albeit more complex and costly, pathways. Researchers and drug development professionals must weigh the importance of isomeric purity against the economic and procedural demands of these alternative routes when selecting the appropriate starting materials and synthetic strategy.

References

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.

-

Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.

-

PrepChem.com. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid.

-

Wikipedia. Friedel–Crafts reaction.

-

Guidechem. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride - FAQ.

-

ChemicalBook. 4-(4-METHOXY-3-METHYL-PHENYL)-4-OXO-BUTYRIC ACID synthesis.

-

Chemistry Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride.

-

Wikipedia. Willgerodt rearrangement.

-

Chemeurope.com. Willgerodt rearrangement.

-

Leppik, R. A. (1983). Improved synthesis of 3-keto, 4-ene-3-keto, and 4,6-diene-3-keto bile acids. Steroids, 41(4), 475-84.

-

SynArchive. Willgerodt-Kindler Reaction.

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

-

PubMed Central. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

-

SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication.

-

BenchChem. Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction.

-

BenchChem. A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.

-

Sigma-Aldrich. Friedel–Crafts Acylation.

-

BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.

-

HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid.

-

YouTube. (2020). Friedel Crafts reaction/Acylation of toluene.

-

Scribd. Friedel-Crafts Acylation of Toluene.

-

Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.

-

MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

-

Sigma-Aldrich. 4-(4-Acetamidophenyl)-4-oxobutanoic acid.

-

Weizmann, C., Blum-Bergmann, O., & Bergmann, F. (1935). 325. The reaction of Grignard reagents with some succinic anhydrides. Journal of the Chemical Society (Resumed), 1370-1371.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

-

ResearchGate. (2025). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes.

-

Sigma-Aldrich. Grignard Reagents.

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

-

Google Patents. US8299293B2 - Process for preparing α-keto acids and derivatives thereof.

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 325. The reaction of Grignard reagents with some succinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 15. Willgerodt_rearrangement [chemeurope.com]

- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]

A Senior Application Scientist's Guide to the Friedel-Crafts Acylation of Toluene with Succinic Anhydride

This document provides an in-depth technical examination of the Friedel-Crafts acylation between toluene and succinic anhydride, a cornerstone reaction in organic synthesis for producing 4-(4-methylphenyl)-4-oxobutanoic acid.[1][2] This guide moves beyond a simple recitation of steps to explore the underlying principles, mechanistic intricacies, and practical considerations essential for researchers and drug development professionals.

Foundational Principles: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction, a process that involves attaching a substituent to an aromatic ring.[3][4] In this specific transformation, an acyl group from succinic anhydride is introduced onto the toluene ring, a reaction facilitated by a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6]

The success and selectivity of this reaction are governed by the interplay between three key components:

-

The Nucleophile (Aromatic Ring): Toluene is an activated aromatic system. The methyl group (-CH₃) is an electron-donating group, which enriches the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This activating nature directs incoming electrophiles to the ortho and para positions. However, due to steric hindrance from the methyl group, the acylation occurs predominantly at the less hindered para position.[6]

-

The Acylating Agent: Succinic anhydride serves as the source of the acyl group. While acid chlorides are common acylating agents, anhydrides are also effective and are frequently used in both laboratory and industrial settings.

-

The Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the indispensable activator. Its role is to react with the succinic anhydride to generate a highly reactive electrophile, the acylium ion, which is capable of being attacked by the activated toluene ring.[3][7] A critical aspect of this reaction is the requirement for a stoichiometric amount or more of the AlCl₃. This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[4][8] This complex is only broken during the final aqueous workup.[4]

The Stepwise Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism involving the generation of an electrophile, its attack by the aromatic ring, and subsequent restoration of aromaticity.

The reaction is initiated by the interaction between the Lewis acid (AlCl₃) and a carbonyl oxygen of the succinic anhydride. This coordination polarizes the anhydride, weakening one of the acyl C-O bonds and leading to its cleavage. This process generates a resonance-stabilized acylium ion, the key electrophilic species that drives the substitution.[3][7][9]

To restore the highly stable aromatic system, a weak base (AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon atom bonded to the new acyl group. The electrons from the C-H bond return to the ring, re-establishing aromaticity. The resulting keto-acid product, being a Lewis base, immediately forms a stable complex with an AlCl₃ molecule. [4][8]

The final step is the hydrolysis of the aluminum complex. The reaction mixture is quenched with cold, dilute acid (e.g., HCl). This destroys the complex, protonates the carboxylate, and liberates the final product, 4-(4-methylphenyl)-4-oxobutanoic acid, which typically precipitates from the aqueous solution. [5][10][11]

Experimental Protocol and Workflow

The following protocol outlines a standard laboratory procedure for this synthesis. Adherence to anhydrous conditions is paramount due to the moisture sensitivity of aluminum chloride. [10][12]

| Reagent | Molar Eq. | Purpose |

| Toluene | 1.0 - 1.1 | Aromatic Substrate |

| Succinic Anhydride | 1.0 | Acylating Agent |

| Aluminum Chloride (AlCl₃) | 2.2 - 3.0 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

| Hydrochloric Acid (conc.) | - | Workup Reagent |

| Water / Ice | - | Workup / Quenching |

-

Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to protect the reaction from atmospheric moisture. All glassware must be thoroughly dried.

-

Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride and anhydrous dichloromethane. Stir the mixture to form a suspension.

-

Acylating Agent Addition: Dissolve the succinic anhydride in anhydrous dichloromethane in a separate flask. Transfer this solution to the dropping funnel.

-

Electrophile Formation: Cool the AlCl₃ suspension in an ice bath. Add the succinic anhydride solution dropwise to the stirred suspension. This reaction is exothermic; maintain a low temperature to control the reaction rate. [5]5. Toluene Addition: After the initial exotherm subsides, add toluene dropwise to the reaction mixture via the dropping funnel.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may be heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC). [5]7. Quenching and Workup: Carefully and slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. [10][13]This process is highly exothermic and liberates HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. [14]9. Product Isolation: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product as its sodium salt. [5][14]10. Precipitation: Separate the aqueous bicarbonate layer and acidify it with concentrated HCl until the product, 4-(4-methylphenyl)-4-oxobutanoic acid, precipitates as a solid. [5]11. Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to remove any ortho-isomer or unreacted starting materials. [5]

Sources

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 8. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scribd.com [scribd.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Guide to the Synthesis and Basic Characterization of 3-(m-toluoyl)propionic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and fundamental characterization of 3-(m-toluoyl)propionic acid (also known as 4-(3-methylphenyl)-4-oxobutanoic acid). This molecule is a keto-carboxylic acid and a structural isomer of the more common 3-(p-toluoyl)propionic acid. Due to the directing effects of the methyl group in its common precursors, the meta-isomer is not the primary product of standard synthesis routes and is less frequently documented. This guide addresses this gap by presenting a viable synthetic strategy and detailing the expected analytical results from core characterization techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and predictive data herein are designed to empower researchers to synthesize, identify, and validate this compound with a high degree of confidence, establishing a self-validating workflow from synthesis to final structural confirmation.

Introduction and Strategic Considerations

3-(m-toluoyl)propionic acid is an organic compound featuring a toluoyl group linked to a propionic acid moiety. Its structure contains both a ketone and a carboxylic acid, making it a valuable bifunctional building block for more complex molecular architectures.

Nomenclature and Structure:

-

Systematic IUPAC Name: 4-(3-methylphenyl)-4-oxobutanoic acid

-

Common Name: 3-(m-toluoyl)propionic acid

-

Molecular Formula: C₁₁H₁₂O₃

-

Molecular Weight: 192.21 g/mol

-

Chemical Structure:

(Self-generated image for illustrative purposes)

The Isomer Challenge: Meta vs. Para

A critical point of consideration is the regiochemistry. The standard synthesis for toluoylpropionic acids is the Friedel-Crafts acylation of toluene with succinic anhydride.[1] However, the methyl group of toluene is an ortho-, para- directing activator in electrophilic aromatic substitution. Consequently, this reaction overwhelmingly yields the para-isomer, 3-(p-toluoyl)propionic acid (CAS 4619-20-9), with a minor amount of the ortho-isomer.[2] The desired meta-isomer is not a significant product of this pathway.

This guide, therefore, focuses on the specific challenges and methodologies required to obtain and characterize the meta-isomer, a task requiring a more nuanced synthetic approach than its more common counterpart.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₂O₃ | Calculation |

| Molecular Weight | 192.21 g/mol | Calculation |

| CAS Number | Not readily available | Database Search |

| Appearance (Predicted) | White to off-white solid | Analog Comparison |

| Melting Point (Predicted) | 100-120 °C | Analog Comparison |

| Solubility (Predicted) | Soluble in polar organic solvents (e.g., Acetone, Ethanol, DMSO), sparingly soluble in water | Chemical Principles |

Synthesis Pathway and Experimental Protocol

To circumvent the regiochemical limitations of toluene acylation, a logical synthetic strategy is to perform a Friedel-Crafts acylation on an aromatic precursor that directs the incoming acyl group to the desired position relative to the methyl group. The most direct approach is the acylation of m-xylene with succinic anhydride, followed by selective oxidation of one of the methyl groups to a carboxylic acid. An alternative, more direct route involves the Friedel-Crafts acylation of m-toluonitrile or methyl m-toluate , followed by hydrolysis of the nitrile or ester.

Below is a proposed protocol based on the Friedel-Crafts acylation of m-xylene.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 3-(m-toluoyl)propionic acid.

Detailed Synthesis Protocol (Example)

Safety Precaution: This procedure involves corrosive and moisture-sensitive reagents. All steps must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Anhydrous conditions are critical for the success of the Friedel-Crafts reaction.

Step 1: Friedel-Crafts Acylation of m-Xylene

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.

-

Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

-

Acylium Ion Formation: In the dropping funnel, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension. The addition is exothermic; maintain the temperature using a cool water bath if necessary.

-

Acylation: After the initial addition is complete, add m-xylene (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approx. 40 °C) and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid (HCl) to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude intermediate product, 3-(2,4-dimethylbenzoyl)propionic acid.

Step 2: Selective Oxidation

-

This step is conceptually more complex as it requires selective oxidation of the methyl group para to the activating keto group over the one that is ortho. This can often be achieved with controlled conditions using potassium permanganate (KMnO₄).

-

Dissolution: Dissolve the crude intermediate from Step 1 in a mixture of water and a co-solvent like pyridine or t-butanol, containing a base (e.g., NaOH or KOH).

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO₄, approx. 2-3 equivalents) to the heated (e.g., 80-90 °C) and vigorously stirred solution. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint pink color persists.

-

Quenching: After the reaction is complete, cool the mixture and quench any excess KMnO₄ by adding a small amount of sodium bisulfite or ethanol.

-

Isolation: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Acidification: Cool the clear filtrate in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2).

-

Final Product: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude 3-(m-toluoyl)propionic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Core Analytical Characterization (Predicted Profile)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, especially for distinguishing between isomers.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

-

Aromatic Region (δ 7.2-7.8 ppm): The 1,3-disubstituted aromatic ring will produce a complex pattern. We expect four distinct proton signals.

-

A singlet-like signal near δ 7.7 ppm (proton between the two substituents).

-

Two doublet-like signals and one triplet-like signal corresponding to the other three aromatic protons.

-

-

Aliphatic Chain (δ 2.8-3.4 ppm): Two distinct triplets, each integrating to 2H.

-

The triplet adjacent to the ketone (CH₂ -C=O) will be further downfield (approx. δ 3.2-3.4 ppm).

-

The triplet adjacent to the carboxylic acid (CH₂ -COOH) will be slightly upfield (approx. δ 2.8-3.0 ppm).

-

-

Methyl Group (δ ~2.4 ppm): A sharp singlet integrating to 3H.

-

Carboxylic Acid (δ 10-12 ppm): A very broad singlet, which may not always be observed depending on solvent and concentration.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 1H | -COOH |

| ~7.75 | Singlet (or narrow triplet) | 1H | Ar-H (C2) |

| ~7.65 | Doublet | 1H | Ar-H (C6) |

| ~7.40 | Triplet | 1H | Ar-H (C5) |

| ~7.35 | Doublet | 1H | Ar-H (C4) |

| ~3.30 | Triplet | 2H | -C(=O)-CH₂ -CH₂- |

| ~2.85 | Triplet | 2H | -CH₂-CH₂ -COOH |

| ~2.42 | Singlet | 3H | Ar-CH₃ |

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

We expect 11 distinct carbon signals.

-

Carbonyls: Two signals in the downfield region: Ketone C=O (~198 ppm) and Carboxylic Acid C=O (~178 ppm).

-

Aromatic: Six signals between ~125-140 ppm. The substituted carbons (C1 and C3) will be distinct from the four CH carbons.

-

Aliphatic: Two signals for the methylene carbons (~28 ppm and ~33 ppm).

-

Methyl: One signal for the methyl carbon (~21 ppm).

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh ~10-20 mg of the purified, dry sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz is recommended for resolving aromatic coupling).

-

Analysis: Process the data and compare the observed chemical shifts, multiplicities, and integrations with the predicted values to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1710 | Strong | C=O stretch | Carboxylic Acid Dimer |

| ~1685 | Strong | C=O stretch (Aryl Ketone) | Ketone |

| 2850-3000 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| 700-900 | Strong | C-H bend (out-of-plane) | Meta-disubstitution |

Protocol for IR Analysis (ATR Method):

-

Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and record a background spectrum.

-

Sample Application: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans.

-

Analysis: Identify the characteristic peaks and compare them to the predicted values to confirm the presence of the ketone and carboxylic acid functional groups.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information that acts as a structural fingerprint.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺•): A peak at m/z = 192, corresponding to the molecular weight of C₁₁H₁₂O₃.

-

Key Fragments:

-

m/z = 119: [CH₃-C₆H₄-CO]⁺. This is the characteristic m-toluoyl cation, a very common and stable fragment.

-

m/z = 91: [C₇H₇]⁺. The tropylium ion, resulting from rearrangement of the toluoyl fragment.

-

m/z = 175: [M - OH]⁺. Loss of a hydroxyl radical from the carboxylic acid.

-

m/z = 147: [M - COOH]⁺. Loss of the carboxyl radical.

-

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or DCM.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities.

-

Ionization: The sample will be ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting mass spectrum. The retention time from the GC provides a purity check, while the mass spectrum should show the parent ion and predicted fragmentation pattern.

Integrated Characterization Workflow

The true power of this characterization battery lies in integrating the data from each technique. No single method is sufficient, but together they form a self-validating system.

Caption: Integrated workflow for the validation of 3-(m-toluoyl)propionic acid.

This workflow demonstrates the logic:

-

Synthesis: A pure compound is obtained.

-

Parallel Analysis: The sample is analyzed by MS, IR, and NMR.

-

Data Triangulation:

-

MS confirms the correct molecular formula (C₁₁H₁₂O₃).

-

IR confirms the presence of the required functional groups (ketone, carboxylic acid).

-

NMR confirms the specific arrangement of atoms and, most importantly, the meta-substitution pattern, ruling out the ortho and para isomers.

-

When the experimental data aligns with the predicted profiles from all three techniques, the structure and purity of 3-(m-toluoyl)propionic acid are confirmed with high scientific confidence.

References

-

PubChem. 3-(p-Tolyl)propionic Acid. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. Available at: [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. The H-1 NMR spectrum of Propanoic acid. Available at: [Link]

-

NIST WebBook. Propanoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Methylphenyl)-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

4-(3-Methylphenyl)-4-oxobutyric acid, a substituted ketoacid, represents a class of organic molecules with significant potential as a versatile building block in synthetic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of the known physicochemical properties of 4-(3-Methylphenyl)-4-oxobutyric acid, offering a foundational understanding for its application in research and development. While this specific isomer is less documented than its para-substituted counterpart, this guide consolidates the available data and provides expert insights into its characterization and handling.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 4-(3-Methylphenyl)-4-oxobutyric acid.

| Identifier | Value |

| IUPAC Name | 4-(3-methylphenyl)-4-oxobutanoic acid |

| CAS Number | 59618-44-9[][2] |

| Molecular Formula | C₁₁H₁₂O₃[] |

| Molecular Weight | 192.21 g/mol [] |

| Appearance | Solid[2] |

Structural Representation

Caption: 2D structure of 4-(3-Methylphenyl)-4-oxobutyric acid.

Physicochemical Characterization: A Deeper Dive

The physicochemical properties of a compound dictate its behavior in various systems, from reaction kinetics to biological absorption. This section details the key parameters for 4-(3-Methylphenyl)-4-oxobutyric acid and the experimental rationale for their determination.

Melting Point

The melting point is a critical indicator of a compound's purity. For 4-(3-Methylphenyl)-4-oxobutyric acid, the experimentally determined melting point is in the range of 100-104°C . It is important to distinguish this from its isomer, 4-(4-methylphenyl)-4-oxobutanoic acid, which has a significantly higher melting point of 127-130°C[3]. This difference is attributable to the variation in crystal lattice packing due to the different substitution patterns on the phenyl ring.

Boiling Point

Solubility Profile

Understanding a compound's solubility is paramount for designing reaction conditions, purification protocols, and formulation strategies. 4-(3-Methylphenyl)-4-oxobutyric acid is generally described as insoluble in water [4][5]. This is expected given the significant nonpolar character of the methylphenyl group and the carbon chain, which outweighs the polarity of the carboxylic acid and ketone groups.

The carboxylic acid functionality, however, allows for its dissolution in basic aqueous solutions through deprotonation to form a more soluble carboxylate salt. This property is fundamental to its extraction and purification from non-polar organic solvents.

Experimental Rationale for Solubility Determination:

A standard approach to qualitatively assess the solubility of an organic acid involves a series of tests in different solvents. This allows for the classification of the compound based on its functional groups.

Caption: Workflow for the qualitative solubility analysis of an organic acid.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. A predicted pKa value for 4-(3-Methylphenyl)-4-oxobutyric acid is approximately 4.56 ± 0.17 . This value is typical for a carboxylic acid and indicates that it will be predominantly in its protonated form in acidic to neutral solutions and in its deprotonated (carboxylate) form in basic solutions.

Experimental Rationale for pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids. The principle behind this technique is the monitoring of pH changes in a solution of the acid upon the incremental addition of a strong base. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.

Spectroscopic Profile: Elucidating the Molecular Structure

Note: The following spectral data is for 4-(4-Methylphenyl)-4-oxobutanoic acid (CAS 4619-20-9) and is provided as a reference. The spectral characteristics of the 3-methylphenyl isomer are expected to be similar, with minor shifts in the aromatic region of the NMR spectra and subtle differences in the fingerprint region of the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the butyric acid chain. The splitting patterns and chemical shifts of the aromatic protons would be characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 11 unique carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid would appear at the downfield end of the spectrum.

| ¹H NMR Data for 4-(4-Methylphenyl)-4-oxobutanoic acid | ¹³C NMR Data for 4-(4-Methylphenyl)-4-oxobutanoic acid |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~12.0 (s, 1H, -COOH) | ~200 (C=O, ketone) |

| ~7.9 (d, 2H, Ar-H) | ~178 (C=O, acid) |

| ~7.3 (d, 2H, Ar-H) | ~144 (Ar-C) |

| ~3.2 (t, 2H, -CH₂-) | ~134 (Ar-C) |

| ~2.8 (t, 2H, -CH₂-) | ~129 (Ar-C) |

| ~2.4 (s, 3H, -CH₃) | ~128 (Ar-C) |

| ~33 (-CH₂-) | |

| ~28 (-CH₂-) | |

| ~21 (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

-

A strong C=O stretch from the ketone, around 1680-1700 cm⁻¹.

-

C-H stretches from the aromatic ring and the alkyl chain.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (192.21 g/mol ). The fragmentation pattern would likely involve cleavage at the carbonyl groups, leading to characteristic fragment ions. For the para-isomer, major fragments are observed at m/z 119 and 91[6].

Synthesis and Chemical Reactivity